![molecular formula C28H38N6O11S B7796500 CID 62853](/img/structure/B7796500.png)
CID 62853
Overview
Description
CID 62853 is a useful research compound. Its molecular formula is C28H38N6O11S and its molecular weight is 666.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 62853 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 62853 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Function and Cellular Mechanisms
CID has been used as a tool to control protein function with high precision and spatiotemporal resolution. It's primarily applied to dissect signal transductions and extend the scope to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
Advanced versions like PROTAC-CID platforms have been developed for inducible gene regulation and editing. These platforms enable fine-tuning of gene expression levels or multiplexing biological signals, thereby expanding the scope of biomedical research and potential medical applications (Ma et al., 2023).
Spatiotemporal Control of Biological Processes
A novel chemical inducer of protein dimerization has been designed for rapid activation and deactivation using light, providing a tool to control protein-protein interactions and cellular events with higher precision (Aonbangkhen et al., 2018).
Solving Cell Biology Problems
CID has solved numerous problems in cell biology, particularly in areas like lipid second messengers and small GTPases. Technical advances have led to improved specificity and new substrates for orthogonal manipulations of multiple systems in a single cell (DeRose, Miyamoto, & Inoue, 2013).
Bioengineering and Therapeutic Applications
CID compounds have been synthesized and tested for their ability to control the dimerization of engineered proteins. This has implications in biological research and potential applications in gene and cell therapies (Keenan et al., 1998).
Agriculture and Crop Science
In a different context, CID as Carbon Isotope Discrimination has been used to evaluate water use efficiency and productivity in barley, demonstrating its potential in improving agricultural practices (Anyia et al., 2007).
Single-Molecule Quantification in Pharmacological Applications
CID has been used for quantifying key interactions in rapamycin-induced heterodimerization, revealing mechanical stability of the ternary complex and its utility in precision switching of cellular mechanics (Wang et al., 2019).
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 62853 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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